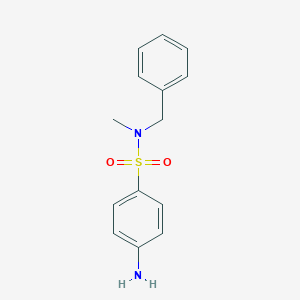

4-amino-N-benzyl-N-methylbenzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride and methylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-benzyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, methylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Inhibition of γ-Secretase

One notable application of 4-amino-N-benzyl-N-methylbenzenesulfonamide derivatives is their role as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. Compounds containing the N-benzylbenzenesulfonamide moiety have been reported to exhibit significant inhibition against this enzyme, potentially reducing the production of amyloid β-peptide (Aβ), which accumulates in the brains of Alzheimer's patients .

Antiviral Activity

Research has identified sulfonamide derivatives, including those based on this compound, as effective inhibitors against viral infections such as Ebola and Marburg viruses. These compounds demonstrate broad-spectrum antiviral activity by inhibiting viral entry into host cells, thus offering a promising avenue for therapeutic development against filovirus infections .

Antileishmanial Activity

Recent studies have explored the use of sulfonamide derivatives in treating visceral leishmaniasis, a disease caused by Leishmania infantum. New diarylsulfonamide inhibitors have shown efficacy against amastigotes of this parasite, representing a potential alternative to existing treatments that face issues like resistance and side effects .

Research on Alzheimer’s Disease

A study published in the European Journal of Chemistry highlighted several N-benzyl-4-methylbenzenesulfonamide derivatives that inhibited γ-secretase activity. The research demonstrated that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by modulating Aβ production .

Antiviral Compound Development

In a study focusing on antiviral agents, researchers synthesized a series of 4-(aminomethyl)benzamide-based compounds that included modifications similar to those found in this compound. These compounds exhibited potent inhibitory effects on Ebola virus entry, with some showing EC50 values under 10 μM, indicating their potential as therapeutic candidates against viral infections .

Summary Table of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Alzheimer’s Disease | γ-Secretase Inhibitors | Inhibition of Aβ production; potential therapeutics |

| Viral Infections | Antiviral Agents | Effective against Ebola and Marburg viruses |

| Leishmaniasis | Antileishmanial Agents | New inhibitors showing efficacy against Leishmania |

Mecanismo De Acción

The mechanism of action of 4-amino-N-benzyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-N-methylbenzenesulfonamide: Similar structure but lacks the benzyl group.

N-benzyl-N-methylbenzenesulfonamide: Similar structure but lacks the amino group.

Uniqueness

4-amino-N-benzyl-N-methylbenzenesulfonamide is unique due to the presence of both the benzyl and amino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with biological targets .

Actividad Biológica

4-amino-N-benzyl-N-methylbenzenesulfonamide (commonly referred to as MMB) is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

MMB is characterized by the presence of an amino group, a benzyl group, and a sulfonamide moiety, which contribute to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity

The biological activity of MMB can be categorized into several key areas:

- Anticancer Activity : MMB has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It acts as a selective MNK1/2 inhibitor, which is involved in cancer cell proliferation and survival pathways.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

- Enzyme Inhibition : MMB interacts with enzymes by binding to their active sites, thereby modulating their activity. This includes potential inhibition of enzymes involved in cancer progression and inflammatory responses .

The mechanism of action of MMB involves several biochemical interactions:

- Enzyme Binding : MMB binds selectively to MNK1/2 enzymes, inhibiting their function. This action disrupts pathways that lead to cancer cell growth and survival.

- Modulation of Signaling Pathways : By inhibiting specific kinases, MMB can alter downstream signaling cascades that are crucial for cellular proliferation and inflammation .

- Synergistic Effects with Chemotherapy : MMB has been shown to enhance the effectiveness of certain chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluating the anticancer efficacy of MMB demonstrated significant cytotoxicity against various human cancer cell lines. The compound was tested at concentrations ranging from 1 to 100 µM using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that MMB effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Optimization of Structure-Activity Relationships (SAR) : Modifying the chemical structure may enhance potency and selectivity against specific targets.

- Clinical Trials : Investigating the safety and efficacy of MMB in clinical settings will be crucial for its development as a therapeutic agent.

- Combination Therapies : Exploring the potential for MMB to be used in conjunction with existing cancer treatments could lead to improved patient outcomes.

Propiedades

IUPAC Name |

4-amino-N-benzyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHRPSBTFMCMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356781 | |

| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108622-87-3 | |

| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.